molecular formula C13H12N4O2 B8297474 1H-Purine, 8-(2,4-dimethoxyphenyl)- CAS No. 77456-43-0

1H-Purine, 8-(2,4-dimethoxyphenyl)-

Cat. No. B8297474
CAS RN: 77456-43-0
M. Wt: 256.26 g/mol
InChI Key: XOZCJKUFAQFZGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Purine, 8-(2,4-dimethoxyphenyl)- is a useful research compound. Its molecular formula is C13H12N4O2 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Purine, 8-(2,4-dimethoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Purine, 8-(2,4-dimethoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

77456-43-0

Molecular Formula

C13H12N4O2

Molecular Weight

256.26 g/mol

IUPAC Name

8-(2,4-dimethoxyphenyl)-7H-purine

InChI

InChI=1S/C13H12N4O2/c1-18-8-3-4-9(11(5-8)19-2)12-16-10-6-14-7-15-13(10)17-12/h3-7H,1-2H3,(H,14,15,16,17)

InChI Key

XOZCJKUFAQFZGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=NC=NC=C3N2)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2 g of 4,5-diamino-pyrimidine, 4 g of 2,4-dimethoxy-benzonitrile, 6 g of p-toluene sulfonic acid hydrate, and 40 ml of benzene was heated, whereby the benzene was distilled off. The residue was heated for 30 minutes at 120° C. After cooling the residue was triturated with 2 N ammonia and extracted with ethyl acetate. The ethyl acetate phase was extracted with 2 N hydrochloric acid, the aqueous phase was neutralized and again extracted with ethyl acetate, and subsequently the organic phase was extracted with 2 N sodium hydroxide solution. When the aqueous phase was neutralized, the product was precipitated and recrystallized from water.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 5.5 g of 4,5-diaminopyrimidine and 10.9 g of 2,4-dimethoxy-benzoic acid was triturated in a mortar. The mixture was added to 100 ml of phosphorus oxychloride and refluxed for one hour. The phosphorus oxychloride was decomposed under stirring into water, and the solution obtained was neutralized with ammonia after filtration. The precipitated product was recrystallized from water and ethanol/cyclohexane (volume ratio of 1:3).
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
10.9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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